molecular formula C8H13N3O2S B5679551 ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate

ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate

Cat. No. B5679551
M. Wt: 215.28 g/mol
InChI Key: BZOZGJQCWOWAFO-UHFFFAOYSA-N
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Description

Ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its synthesis, molecular structure, and properties have been explored in various studies to understand its characteristics and potential uses in different fields.

Synthesis Analysis

The synthesis of ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate involves several key steps, including the formation of 1,2,4-triazole rings, which are crucial for the compound's unique properties. Research by Maliszewska-Guz et al. (2005) details the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to obtain ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is a related compound showcasing the synthesis route for triazole derivatives (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

The molecular structure of ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate and related compounds reveals significant insights into their chemical behavior. Karczmarzyk et al. (2012) describe the crystal structure of a similar compound, highlighting the planarity of the 1,2,4-triazoline ring and the spatial arrangement of substituents, which are critical for understanding the molecule's reactivity and interactions (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

Ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate participates in various chemical reactions, highlighting its reactivity and potential as a precursor for more complex molecules. The studies on related compounds, such as those by Saraç (2020), provide insights into the types of chemical transformations that ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate might undergo, including nucleophilic substitutions and cyclization reactions that are fundamental to its chemical behavior (Saraç, 2020).

Physical Properties Analysis

The physical properties of ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate, such as solubility, melting point, and crystal structure, are essential for its handling and application in various domains. These properties are influenced by the molecule's structure, as demonstrated in the crystallographic analysis by Karczmarzyk et al. (2012), which also provides insights into the intermolecular interactions that define its solid-state characteristics (Karczmarzyk et al., 2012).

Chemical Properties Analysis

The chemical properties of ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate, including its reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for its application in synthetic chemistry. The work by Maliszewska-Guz et al. (2005) on related compounds illustrates the type of chemical behavior that can be expected from ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate, particularly its reactivity and the conditions under which it can be transformed into other valuable chemical entities (Maliszewska-Guz et al., 2005).

properties

IUPAC Name

ethyl 2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-6-9-8(11-10-6)14-5-7(12)13-4-2/h3-5H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOZGJQCWOWAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

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